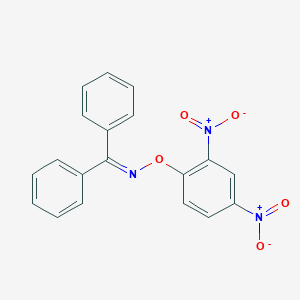
alpha-Elemene
Descripción general
Descripción
EK-399 is a small molecule drug that acts as an opioid receptor agonist. It was developed by Takeda Pharmaceutical Co., Ltd. and has been studied for its potential use in treating nervous system diseases, particularly pain . The molecular formula of EK-399 is C31H44N6O9S .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its effects on opioid receptors and its potential as a tool for studying receptor-ligand interactions.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Potential applications in the development of new analgesic drugs and as a reference compound in pharmaceutical research.
Mecanismo De Acción
EK-399 exerts its effects by acting as an agonist at opioid receptors, primarily the mu-opioid receptor . Upon binding to these receptors, EK-399 mimics the effects of endogenous enkephalins, leading to analgesic effects. The activation of mu-opioid receptors results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in neurotransmitter release .
Safety and Hazards
Direcciones Futuras
In recent reports, the yield of alpha-Elemene biosynthesized by microorganisms exceeded 300 mg/L . Improvement in the yield of this compound by strengthening precursor and cofactor supply, repressing competing pathways, and screening high-efficiency genes such as GAS will be the focus of biosynthesis research in the future . It will also be possible in the future to explore whether this compound can reverse drug resistance through pathways that regulate immunity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EK-399 involves the formation of an enkephalin analog, specifically Tyr-D-Met(O)-Gly-EtPhe-NHNHCOCH3.AcOH . The synthetic route typically includes the following steps:
Peptide Synthesis: The peptide chain is synthesized using standard solid-phase peptide synthesis techniques.
Oxidation: The methionine residue is oxidized to methionine sulfoxide.
Acetylation: The terminal amine group is acetylated to form the final product.
Industrial Production Methods
Industrial production of EK-399 would likely involve large-scale peptide synthesis using automated synthesizers, followed by purification using high-performance liquid chromatography (HPLC). The final product would be obtained through crystallization or lyophilization.
Análisis De Reacciones Químicas
Types of Reactions
EK-399 undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: The sulfoxide group can be reduced back to methionine.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Methionine sulfoxide derivative.
Reduction: Methionine derivative.
Substitution: Various acylated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A well-known mu-opioid receptor agonist with strong analgesic effects.
Buprenorphine: A partial agonist at mu-opioid receptors with a lower risk of dependence.
Ethylketocyclazocine: A kappa-opioid receptor agonist with different pharmacological effects.
Uniqueness of EK-399
EK-399 is unique due to its specific structure as an enkephalin analog, which allows it to selectively target opioid receptors with a lower risk of dependence compared to traditional opioids like morphine . Its weak reinforcing effect on drug-taking behavior and low psychic dependence potential make it a promising candidate for further research and development .
Propiedades
IUPAC Name |
(6S)-6-ethenyl-6-methyl-1-propan-2-yl-3-propan-2-ylidenecyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10,12H,1,8-9H2,2-6H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUJKDRUFBJYSQ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C)C)CCC1(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C)C)CC[C@@]1(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5951-67-7 | |
| Record name | alpha-Elemene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005951677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-ELEMENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BY281T5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



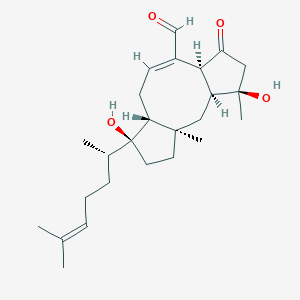
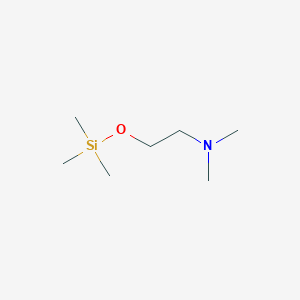

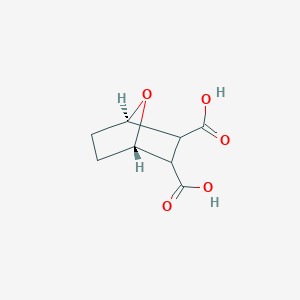

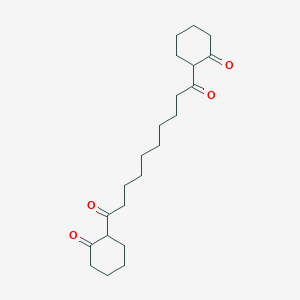
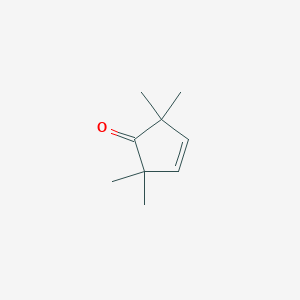
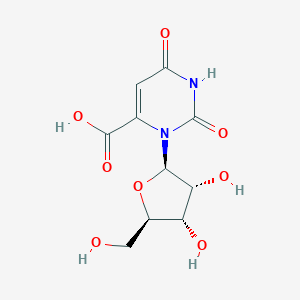
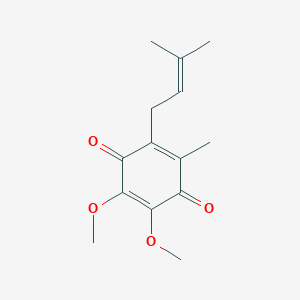

![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde](/img/structure/B106563.png)
